Home > Products > Screening Compounds P100985 > 10,10-difluoro TXA2
10,10-difluoro TXA2 -

10,10-difluoro TXA2

Catalog Number: EVT-10902347
CAS Number:
Molecular Formula: C21H32F2O4
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 10,10-Difluoro Thromboxane A2 involves several key steps:

  • Fluorination: The introduction of fluorine atoms at the 10th position using a suitable fluorinating agent.
  • Cyclization: Formation of the oxabicycloheptane ring structure through cyclization reactions.
  • Functional Group Modifications: Introduction of hydroxyl and other functional groups to achieve the desired bioactivity.

Technical Details

The synthesis process typically requires controlled reaction conditions to optimize yield and purity. Important factors include:

  • Reaction Temperature and Pressure: These are controlled to ensure optimal reaction rates.
  • Catalysts and Reagents: Efficient catalysts and reagents are selected to facilitate the reactions.
  • Purification Techniques: Chromatographic methods are employed to purify the final product .
Molecular Structure Analysis

The molecular structure of 10,10-Difluoro Thromboxane A2 features a bicyclic framework typical of thromboxanes. The presence of two fluorine atoms at the 10th carbon enhances its stability compared to its natural counterpart.

Data

  • Molecular Formula: C21H32F2O4C_{21}H_{32}F_{2}O_{4}
  • Molecular Weight: Approximately 396.48 g/mol
  • Structural Features: The compound retains the characteristic bicycloheptane structure with additional functional groups that contribute to its biological activity .
Chemical Reactions Analysis

10,10-Difluoro Thromboxane A2 can undergo various chemical reactions:

  • Oxidation: It can be converted into more oxidized forms using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Functional groups can be reduced using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Functional groups can be substituted to modify bioactivity.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Organic solvents such as dichloromethane or ethanol.

These reactions lead to various derivatives of 10,10-Difluoro Thromboxane A2, each with distinct bioactivities .

Mechanism of Action

The mechanism of action for 10,10-Difluoro Thromboxane A2 primarily involves its interaction with thromboxane prostanoid receptors located on platelets and vascular smooth muscle cells. Upon binding:

  • Platelet Aggregation: The compound activates platelets, promoting aggregation.
  • Vasoconstriction: It induces contraction in vascular smooth muscle cells.
  • Intracellular Signaling: There is an increase in intracellular calcium levels, leading to various downstream effects that influence hemostasis and vascular tone .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Stability: Enhanced stability due to fluorination compared to natural thromboxane A2.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Reactivity: Reacts with various functional groups under specific conditions, allowing for further derivatization.

Relevant analyses indicate that the fluorinated structure contributes significantly to its stability and biological activity .

Applications

10,10-Difluoro Thromboxane A2 has several scientific applications:

  • Pharmacological Research: Used as a tool for studying thromboxane pathways and receptor interactions.
  • Therapeutic Development: Potential for developing new therapeutic agents targeting thromboxane receptors due to its enhanced stability and specific bioactivity profile.
  • Clinical Studies: Investigated for its role in conditions related to platelet function and vascular disorders .
Introduction to Thromboxane A2 (TXA2) Analogues in Pharmacological Research

Role of Thromboxane A2 in Hemostasis and Vascular Physiology

Thromboxane A2 is a potent bioactive lipid mediator derived from arachidonic acid metabolism via the cyclooxygenase pathway. Synthesized primarily in platelets, macrophages, neutrophils, and endothelial cells, Thromboxane A2 exerts critical functions in hemostasis and vascular homeostasis through its G protein-coupled receptor (termed the Thromboxane Prostanoid receptor) [1] [2]. Its physiological roles include:

  • Platelet Activation and Aggregation: Thromboxane A2 triggers platelet shape change, dense granule secretion (releasing adenosine diphosphate and serotonin), and α-granule release (containing coagulation factors). This activation facilitates glycoprotein IIb/IIIa-mediated platelet aggregation, forming a hemostatic plug [1].
  • Vasoconstriction: Thromboxane A2 induces contraction of vascular smooth muscle in coronary, pulmonary, and cerebral arteries. This action increases vascular resistance and modulates blood flow distribution [1] [6].
  • Signal Amplification: With a half-life of ~30 seconds, Thromboxane A2 acts in autocrine/paracrine fashion to amplify responses to weaker platelet agonists (e.g., adenosine diphosphate), reinforcing thrombus stability [1].

The Thromboxane Prostanoid receptor couples predominantly to Gq and G12/13 proteins. Gq activation stimulates phospholipase Cβ, generating inositol trisphosphate (increasing intracellular calcium) and diacylglycerol (activating protein kinase C). Concurrent G12/13 signaling activates RhoGTPase, regulating cytoskeletal reorganization during platelet shape change [1]. Physiologically, Thromboxane A2's actions are counterbalanced by prostacyclin, which inhibits platelet aggregation and promotes vasodilation [1] [2]. Dysregulation of this balance contributes to thrombotic disorders, atherosclerosis, and ischemic injuries [1] [6].

Rationale for Developing Stable Thromboxane A2 Analogues: Limitations of Native Thromboxane A2

Native Thromboxane A2 suffers from intrinsic chemical instability due to its oxane ring structure, which rapidly hydrolyzes (t₁/₂ ≈ 30 seconds) to biologically inactive Thromboxane B2 [1] [3]. This instability imposes severe constraints on experimental research:

  • Pharmacological Studies: The fleeting existence of native Thromboxane A2 precludes precise receptor-binding assays, dose-response analyses, and prolonged mechanistic studies in vitro [3].
  • Receptor Characterization: Inability to sustain stable receptor activation hinders exploration of Thromboxane Prostanoid receptor signaling kinetics and subtype-specific functions [3].
  • Therapeutic Targeting: Drug development requires stable compounds to validate Thromboxane Prostanoid receptor blockade or agonism as viable strategies [6].

Initial efforts focused on synthesizing analogues with modified ring structures (e.g., carbocyclic Thromboxane A2) or stable mimetics (e.g., U46619). While longer-lived, these compounds often exhibited altered receptor selectivity or suboptimal potency [3]. Fluorination at the C10 position emerged as a strategic approach to enhance stability while retaining the native bicyclic oxane structure. Difluorination impedes hydrolytic ring opening by introducing steric and electronic stabilization, yielding analogues with practical shelf lives for experimental use [3] [5].

Table 1: Key Early Thromboxane A2 Analogues and Limitations

CompoundModificationStabilityMajor Limitations
Carbocyclic TXA2Oxane → carbocyclic ringModerateAltered receptor affinity; partial agonism
U46619Endoperoxide surrogateHighNon-selective; activates non-Thromboxane Prostanoid receptors
Pinane Thromboxane A2Bicyclic structure changeModerateReduced platelet efficacy; weak vasoconstriction
10,10-difluoro TXA2C10 difluorinationHighStereospecificity affects activity (see Section 2)

Among these, 10,10-difluoro Thromboxane A2 analogues represent a significant advance by preserving the native oxane ring while achieving stability through fluorine substitution at the C10 position [3] [5]. This retention of molecular architecture is critical for mimicking the conformational constraints of native Thromboxane A2 during receptor binding.

Table 2: Properties of 10,10-Difluoro Thromboxane A2

PropertyValue/DescriptorSignificance
Chemical FormulaC₂₁H₃₂F₂O₄Molecular weight: 386.23 g/mol
Hydrogen Bond Donors2Facilitates receptor interaction
Hydrogen Bond Acceptors4Impacts solubility & membrane permeability
Lipophilicity (XLogP)5.1High membrane affinity
Topological Polar Surface Area66.76 ŲModerate cellular permeability
CAS Registry Number121573-36-2Unique chemical identifier

The development of 10,10-difluoro Thromboxane A2 thus addressed a critical gap in thromboxane research, enabling precise interrogation of Thromboxane Prostanoid receptor biology and accelerating the discovery of receptor subtype-specific therapeutics [3] [5].

Properties

Product Name

10,10-difluoro TXA2

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-7,7-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid

Molecular Formula

C21H32F2O4

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H32F2O4/c1-2-3-6-9-16(24)13-12-15-14-18-21(22,23)20(27-18)17(15)10-7-4-5-8-11-19(25)26/h4,7,12-13,15-18,20,24H,2-3,5-6,8-11,14H2,1H3,(H,25,26)/b7-4-,13-12+/t15-,16-,17+,18-,20+/m0/s1

InChI Key

CIYZUODQUHAGKZ-SCVXEUJASA-N

Canonical SMILES

CCCCCC(C=CC1CC2C(C(C1CC=CCCCC(=O)O)O2)(F)F)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C([C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.